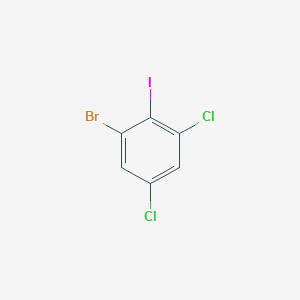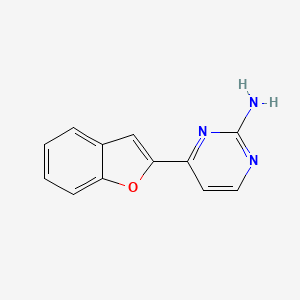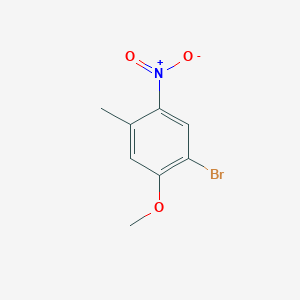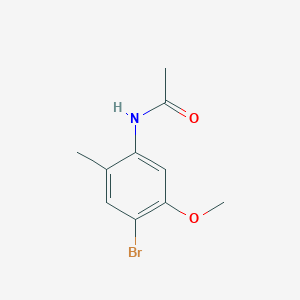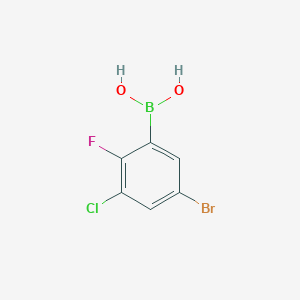
5-Bromo-3-chloro-2-fluorophenylboronic acid
説明
5-Bromo-3-chloro-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrClFO2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of New Derivatives via Suzuki Cross-Coupling
In a study by Ikram et al. (2015), 5-bromo-3-chloro-2-fluorophenylboronic acid was used in the synthesis of new thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives exhibited promising biofilm inhibition and anti-thrombolytic activities, suggesting potential medicinal applications (Ikram et al., 2015).
Versatile Synthesis of Disubstituted Fluoropyridines and Pyridones
Sutherland and Gallagher (2003) demonstrated the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a compound closely related to this compound. Their research involved the synthesis of various 3,5-disubstituted 2-fluoropyridines and 2-pyridones, highlighting the compound's versatility in organic synthesis (Sutherland & Gallagher, 2003).
Exploration of Fluorescence Quenching Mechanisms
A study by Geethanjali et al. (2015) explored the fluorescence quenching mechanisms of derivatives similar to this compound, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. This research provides insights into the photophysical properties of these boronic acid derivatives (Geethanjali, Nagaraja, & Melavanki, 2015).
Facile Synthesis and Halodeboronation Studies
Szumigala et al. (2004) conducted research on the facile synthesis of 2-bromo-3-fluorobenzonitrile, involving the halodeboronation of aryl boronic acids. Their findings provide valuable information on the transformation and synthesis process of compounds similar to this compound (Szumigala, Devine, Gauthier, & Volante, 2004).
Antiproliferative and Proapoptotic Properties in Cancer Research
Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, which are chemically related to this compound. Their study provides insights into the potential anticancer applications of these compounds (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Exploration in the Field of Organic Chemistry and Catalysis
Research by Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a compound structurally related to this compound. This study highlights the compound's importance in organic synthesis and catalysis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
特性
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOEAUGCPUWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)


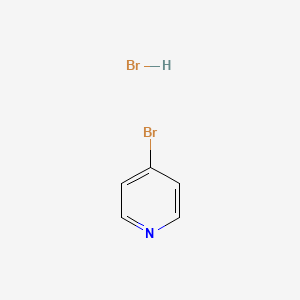
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
